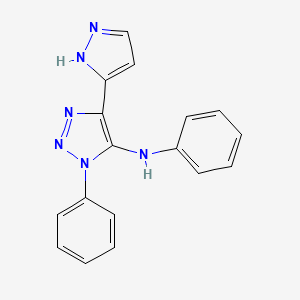

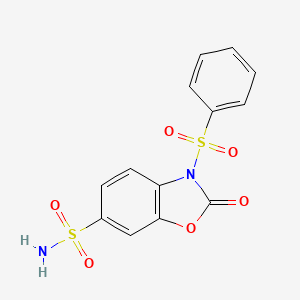

![molecular formula C19H16O3S B5917444 phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)

phenyl[2-(phenylsulfonyl)phenyl]methanol

Vue d'ensemble

Description

Phenyl[2-(phenylsulfonyl)phenyl]methanol, also known as PPSM, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. PPSM is a white crystalline solid with a molecular weight of 346.42 g/mol. This compound has been synthesized using various methods and has been found to have potential applications in different fields of research.

Applications De Recherche Scientifique

Green Chemistry in Substance Production :

- The hydrogenation of styrene oxide to 2-Phenyl ethanol, an essential component in perfumes, deodorants, and detergents, can be achieved using polyurea-supported Pd–Cu catalyst in supercritical carbon dioxide. This method is environmentally friendly, avoiding polluting and hazardous processes (Yadav & Lawate, 2011).

Chemical Reactions and Selectivity :

- Acid-catalyzed hydromethoxylation of tricyclo[4.1.0.02,7]hept-1-yl and 7-methyltricyclo[4.1.0.02,7]hept-1-yl phenyl sulfones demonstrates significant chemo-, regio-, and stereoselectivity. The findings provide insights into the factors influencing these selectivities in chemical reactions (Vasin et al., 2010).

Organic Synthesis Building Blocks :

- The synthesis of 1-(phenylsulfonyl) cyclopentenes from hypervalent alkynyl- and alkenyliodonium tetrafluoroborates showcases the utility of these compounds as building blocks in organic synthesis. The process underlines the importance of understanding reaction mechanisms for efficient synthesis (Ochiai et al., 1991).

Synthesis of Furans and Cyclopentenones :

- The use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene in the synthesis of furans and cyclopentenones highlights the versatility of this reagent in producing significant organic compounds (Watterson et al., 2003).

Electrochemical Applications in Organic Synthesis :

- The anodic oxidation of phenyl sulfides in methanol to generate α-methoxylated products showcases an interesting application of electrochemistry in the field of organic synthesis (Furuta & Fuchigami, 1998).

Synthesis of Nitrone Equivalents :

- The preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates and their application as N-(Boc) nitrone equivalents in organic synthesis underline the compound's utility in synthesizing hydroxylamines and other organic molecules (Guinchard et al., 2005).

Role in Resolving Primary Alcohols :

- The efficient resolution of 3-phenyl-2H-azirine-2-methanol using a lipase immobilized on porous ceramic at very low temperatures indicates the compound's role in the enantioselective synthesis of organic molecules (Sakai et al., 2003).

Propriétés

IUPAC Name |

[2-(benzenesulfonyl)phenyl]-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3S/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21,22)16-11-5-2-6-12-16/h1-14,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAZBZPXDKFVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl[2-(phenylsulfonyl)phenyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

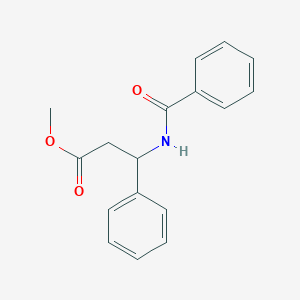

![N-{[(3,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917362.png)

![N-{4-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B5917368.png)

![[2-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl](phenyl)methanone](/img/structure/B5917372.png)

![2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5917383.png)

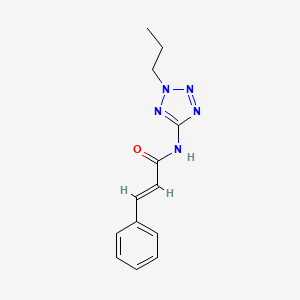

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-1-indolinecarboximidamide](/img/structure/B5917396.png)

![2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)

![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)

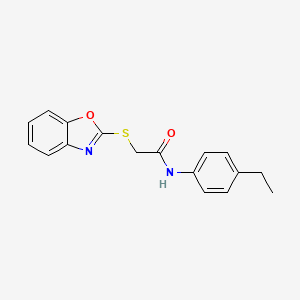

![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)